molecular formula C9H11NO B166143 5,6,7,8-Tetrahydroisoquinolin-8-ol CAS No. 139484-32-5

5,6,7,8-Tetrahydroisoquinolin-8-ol

Cat. No.: B166143
CAS No.: 139484-32-5
M. Wt: 149.19 g/mol
InChI Key: UWXHNUMFKYNDOJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-8-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It is a naturally occurring alkaloid found in various plants and animals. This compound has garnered significant interest due to its potential therapeutic and toxic effects.

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydroisoquinolin-8-ol are Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a target for anticancer therapies. DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides, and its inhibition can also lead to cell cycle arrest .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . This inhibition disrupts the normal function of these enzymes, leading to changes in cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 and DHFR by this compound affects the cell cycle and nucleotide synthesis pathways. Inhibition of CDK2 leads to cell cycle arrest at the G2/M phase, while inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides . These disruptions can lead to apoptosis, or programmed cell death.

Pharmacokinetics

Its molecular weight of 14919 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells. It has been shown to cause a 79-fold increase in apoptosis of A459 lung cancer cells and a 69-fold increase in apoptosis of MCF7 breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which yields trans-decahydroquinolines . Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to produce 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

    Reduction: Reduction with sodium in ethanol yields trans-decahydroquinolines.

    Substitution: The 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines can react with trimethylsilyl isocyanate and isothiocyanate to form carboxamides and thio-carboxamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Sodium in ethanol.

    Substitution: Trimethylsilyl isocyanate and isothiocyanate.

Major Products Formed

    Oxidation: Corresponding nitrone.

    Reduction: Trans-decahydroquinolines.

    Substitution: 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound has been investigated for its role in biological processes and its potential as a neurotoxic agent.

    Medicine: Research has focused on its potential therapeutic effects, including its use as an anticancer and antioxidant agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

5,6,7,8-Tetrahydroisoquinolin-8-ol can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline: A related compound with similar structural features but lacking the hydroxyl group at the 8-position.

    Isoquinoline: A parent compound from which tetrahydroisoquinolines are derived.

    Quinoline: Another heterocyclic compound with a similar structure but different reactivity and applications.

The uniqueness of this compound lies in its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXHNUMFKYNDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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